molecular formula C10H13ClN2O B068681 N-(4-Chloropyridin-2-yl)pivalamide CAS No. 188577-70-0

N-(4-Chloropyridin-2-yl)pivalamide

Cat. No. B068681
M. Wt: 212.67 g/mol
InChI Key: HDLIWEMWMDOCHM-UHFFFAOYSA-N
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Patent
US08088761B2

Procedure details

This compound was prepared as reported by K. S. Gudmundsson et al, Synthetic Communications 1997, 27 (5), 861-870: To a stirred solution of 2-amino-4-chloropyridine (0.723 g, 5.62 mmol) in anhydrous pyridine (2.8 ml) was dropwise added trimethylacetyl chloride (1.02 g, 8.46 mmol). The reaction mixture was stirred at room temperature for 4.5 h under argon, then partitioned between ethyl acetate (70 ml) and water (50 ml). The aqueous layer was extracted with ethyl acetate (2×30 ml), and the combined organics were washed with saturated aqueous NaHCO3 (40 ml), brine (50 ml), dried (Na2SO4), and concentrated in vacuo. The residue was absorbed on silica gel and the free running powder was placed on a 50 g isolute silica column. Elution with 20% ethyl acetate in hexanes and 25% ethyl acetate in hexanes afforded the title compound as a white solid (0.880 g, 74%); 1H-NMR (250 Mz, DMSO-d6) 1.24 (s, 9H, C(CH3)3), 7.25 (dd, J=1.91 Hz, 5.36 Hz, 1H, 5-H), 8.17 (d, J=1.87 Hz, 1H, 3-H), 8.34 (d, J=5.35 Hz, 1H, 6-H), 10.09 (s, 1H, CONH); LC-MS (ESI, m/z) 6.91 min—213, 215 [(M+H)+, Cl isotopic pattern].
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.723 g
Type
reactant
Reaction Step Two
Quantity
1.02 g
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
solvent
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.[CH3:9][C:10]([CH3:15])([CH3:14])[C:11](Cl)=[O:12]>N1C=CC=CC=1>[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:1][C:11](=[O:12])[C:10]([CH3:15])([CH3:14])[CH3:9])[CH:7]=1

Inputs

Step One
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.723 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Cl
Step Three
Name
Quantity
1.02 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Four
Name
Quantity
2.8 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4.5 h under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (70 ml) and water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×30 ml)
WASH
Type
WASH
Details
the combined organics were washed with saturated aqueous NaHCO3 (40 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was absorbed on silica gel
WASH
Type
WASH
Details
Elution with 20% ethyl acetate in hexanes and 25% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.